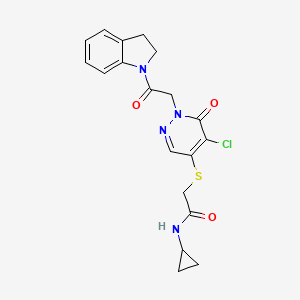

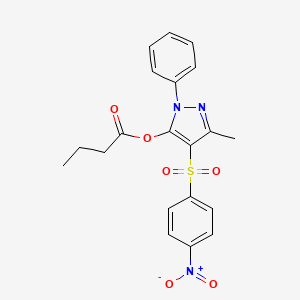

![molecular formula C15H20N4O3S B2810991 2-(1,3-二甲基-2,4-二氧代吡啶并[2,3-d]嘧啶-5-基)硫醚-N,N-二乙基乙酰胺 CAS No. 899960-39-5](/img/structure/B2810991.png)

2-(1,3-二甲基-2,4-二氧代吡啶并[2,3-d]嘧啶-5-基)硫醚-N,N-二乙基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various methods. One such method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of the compound is based on the pyridopyrimidine moiety. Pyridopyrimidines are a class of fused heterocyclic systems due to their wide range of biological activity . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse. One common reaction is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .科学研究应用

抗肿瘤和抗菌应用

2-(1,3-二甲基-2,4-二氧代吡啶并[2,3-d]嘧啶-5-基)硫代基-N,N-二乙基乙酰胺及其类似物已显示出作为抗肿瘤剂的显着潜力。例如,Gangjee 等人 (2007) 证明某些类似物是二氢叶酸还原酶 (DHFR) 的有效抑制剂,对培养物中肿瘤细胞的生长表现出显着的抑制作用 (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007)。此外,Gineinah 等人 (2013) 合成了一系列吡啶并[2,3-d]嘧啶,在体外评估中显示出有希望的抗肿瘤活性 (Gineinah, Nasr, Badr, & El-Husseiny, 2013)。在抗菌应用领域,Narayana 等人 (2009) 研究了 2-取代吡啶并[2,3-d]嘧啶-4(1H)-酮的抗菌活性,发现一些化合物对各种细菌菌株具有显着的功效 (Narayana, Rao, & Rao, 2009)。

合成和结构研究

已经投入了大量研究来合成和结构分析相关化合物。Subasri 等人 (2016) 专注于类似化合物的晶体结构,深入了解它们的分子构象 (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016)。此外,Riadi (2019) 介绍了一种合成 2,4-二取代吡啶并[2,3-d]嘧啶的光化学新方法,展示了一种独特的分子改性方法 (Riadi, 2019)。

生物和药理活性

该化合物及其衍生物表现出一系列生物和药理活性。Rani 等人 (2012) 合成了新型双(2-(嘧啶-2-基)乙氧基)烷烃,评估了它们的抗氧化性能,并发现与标准抗氧化剂相比有希望的结果 (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012)。类似地,Chandrashekaraiah 等人 (2014) 合成了嘧啶-氮杂环酮类似物,评估了它们的抗菌和抗结核活性,表明具有治疗应用潜力 (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014)。

未来方向

The future directions for the research on pyrido[2,3-d]pyrimidines are promising. They are being studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The compound “2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide” could be a part of these future research directions.

属性

IUPAC Name |

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-5-19(6-2)11(20)9-23-10-7-8-16-13-12(10)14(21)18(4)15(22)17(13)3/h7-8H,5-6,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJQPPMNWWHZJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

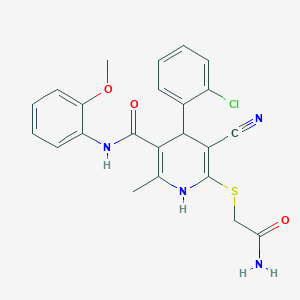

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2810909.png)

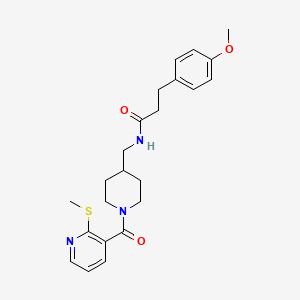

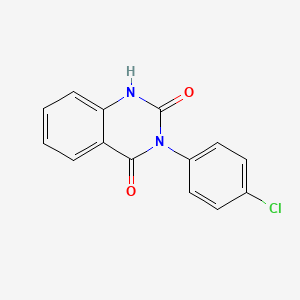

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2810912.png)

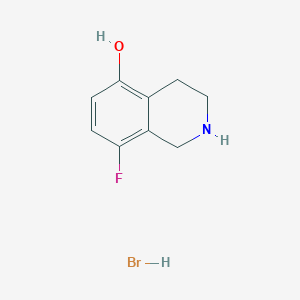

![3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2810913.png)

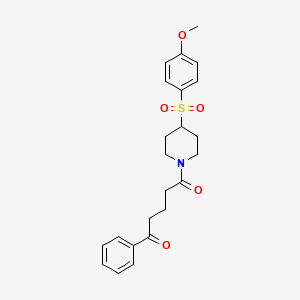

![ethyl 4-(4-fluorophenyl)-2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2810918.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2810924.png)

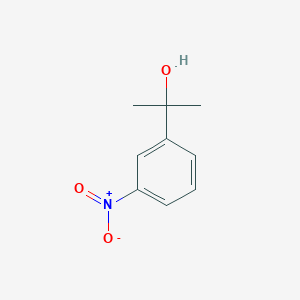

![3-[[3-(Phenylmethoxycarbonylamino)phenyl]methylsulfanyl]propanoic acid](/img/structure/B2810931.png)